![molecular formula C26H31NO6S B2788427 (2S)-4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid CAS No. 98441-66-8](/img/structure/B2788427.png)
(2S)-4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
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Description
(2S)-4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is a useful research compound. Its molecular formula is C26H31NO6S and its molecular weight is 485.6. The purity is usually 95%.
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Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound (2S)-4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, also known as (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]sulfanylbutanoic acid:
Peptide Synthesis
This compound is often used as a building block in peptide synthesis. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group allows for the protection of the amino group during the synthesis process, which is crucial for creating specific peptide sequences without unwanted side reactions . This makes it valuable in the development of synthetic peptides for research and therapeutic purposes.
Drug Development
In drug development, this compound can be used to create peptide-based drugs. The Fmoc group helps in the stepwise synthesis of peptides, which can then be modified to enhance their stability, bioavailability, and specificity. This is particularly useful in the development of new drugs targeting specific proteins or pathways in diseases such as cancer and autoimmune disorders .
Bioconjugation
The compound’s structure allows it to be used in bioconjugation techniques, where it can be attached to other molecules such as proteins, antibodies, or nanoparticles. This is useful in creating targeted drug delivery systems, where the peptide can guide the therapeutic agent to specific cells or tissues, improving the efficacy and reducing side effects .
Proteomics Research
In proteomics, this compound can be used to synthesize peptide probes that help in the identification and quantification of proteins in complex biological samples. These probes can be used in mass spectrometry-based techniques to study protein expression, modifications, and interactions, providing insights into cellular processes and disease mechanisms .
Biomaterials Development
The compound can be incorporated into the design of biomaterials, such as hydrogels or scaffolds, for tissue engineering and regenerative medicine. The peptide sequences synthesized using this compound can promote cell adhesion, proliferation, and differentiation, which are essential for the development of functional tissue constructs .
Enzyme Inhibition Studies
Researchers use this compound to create peptide inhibitors that can specifically target and inhibit enzymes involved in various biological pathways. These inhibitors are valuable tools for studying enzyme function and regulation, and they can also serve as lead compounds for the development of new therapeutic agents .
Immunology Research
In immunology, this compound can be used to synthesize peptide antigens that are used to study immune responses. These antigens can be used in vaccine development or to create diagnostic tools for detecting specific antibodies in biological samples .
Structural Biology
The compound is also useful in structural biology for the synthesis of peptides that can be crystallized and studied using techniques like X-ray crystallography or NMR spectroscopy. This helps in understanding the three-dimensional structure of peptides and proteins, which is crucial for elucidating their function and interactions .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]sulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO6S/c1-26(2,3)33-23(28)13-15-34-14-12-22(24(29)30)27-25(31)32-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,27,31)(H,29,30)/t22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXGLVRYGWZGES-QFIPXVFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CCSCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98441-66-8 |
Source
|
Record name | (2S)-4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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